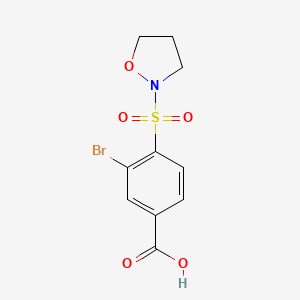

![molecular formula C12H20N2O3 B6644214 N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)

N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, commonly known as FMA-VP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the enzyme called lysine-specific demethylase 1A (LSD1), which is involved in the epigenetic regulation of gene expression.

Mécanisme D'action

FMA-VP is a potent and selective inhibitor of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, which is a flavin-dependent amine oxidase that catalyzes the demethylation of lysine residues in histone and non-histone proteins. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide plays a critical role in the regulation of gene expression by removing the repressive histone mark H3K4me2/1, which is associated with transcriptional activation. FMA-VP binds to the active site of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide and forms a covalent adduct with the flavin cofactor, thereby inhibiting its activity and preventing the demethylation of lysine residues.

Biochemical and Physiological Effects

FMA-VP has been shown to induce cell death in various cancer cell lines by inhibiting N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide activity and inducing apoptosis. It has also been shown to protect neurons from oxidative stress and neurotoxic insults by upregulating the expression of genes involved in antioxidant defense and synaptic function. In addition, FMA-VP has been shown to reduce inflammation and improve organ function in various models of inflammation by inhibiting the expression of pro-inflammatory genes and cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

FMA-VP has several advantages for lab experiments, including its high potency and selectivity for N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, FMA-VP also has some limitations, including its low solubility in aqueous solutions, its high reactivity with thiol-containing molecules, and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the development and application of FMA-VP. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy and safety of FMA-VP in clinical trials for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, future studies could explore the potential of FMA-VP as a tool compound for the study of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide function and epigenetic regulation of gene expression. Finally, future directions could focus on the development of novel N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide inhibitors based on the structure of FMA-VP with improved pharmacological properties and therapeutic potential.

Méthodes De Synthèse

FMA-VP was first synthesized by a team of chemists led by Professor Andrew Phillips at the University of Colorado Boulder. The synthesis method involves the reaction of furan-2-ylmethanol with 1-(bromomethyl)-2-(methylamino)propane-1,3-diol in the presence of triethylamine to produce the intermediate compound. This intermediate is then reacted with 2-aminopropanoic acid in the presence of diisopropylethylamine to yield FMA-VP. The overall synthesis yield is around 15%, and the purity of the compound is greater than 95%.

Applications De Recherche Scientifique

FMA-VP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is known to play a critical role in the development and progression of cancer by regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. FMA-VP has been shown to inhibit N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide activity and induce cancer cell death in various preclinical models, including acute myeloid leukemia, neuroblastoma, and breast cancer.

In addition to cancer, FMA-VP has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is involved in the regulation of genes that are important for neuronal survival and function, and its dysregulation has been implicated in the pathogenesis of these neurodegenerative disorders. FMA-VP has been shown to protect neurons from oxidative stress and neurotoxic insults and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Moreover, FMA-VP has been investigated for its anti-inflammatory effects in various models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is involved in the regulation of inflammatory gene expression, and its inhibition by FMA-VP has been shown to reduce inflammation and improve organ function in these models.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-9(8-15)14(3)10(2)12(16)13-7-11-5-4-6-17-11/h4-6,9-10,15H,7-8H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBSFODPSQWQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C(C)C(=O)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)

![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)

![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)

![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)

![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)

![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)